molecular formula C7H8BrClN2O2 B6244696 5-bromo-2-methyl-3-nitroaniline hydrochloride CAS No. 2205297-10-3

5-bromo-2-methyl-3-nitroaniline hydrochloride

Cat. No.: B6244696
CAS No.: 2205297-10-3
M. Wt: 267.5
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Description

5-Bromo-2-methyl-3-nitroaniline hydrochloride is an organic compound with the molecular formula C7H7BrN2O2·HCl It is a derivative of aniline, substituted with bromine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-3-nitroaniline hydrochloride typically involves a multi-step process:

    Nitration: The starting material, 2-methyl aniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.

    Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the ortho position relative to the amino group.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-3-nitroaniline hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

    Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 5-Bromo-2-methyl-3-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 5-Bromo-2-carboxy-3-nitroaniline.

Scientific Research Applications

5-Bromo-2-methyl-3-nitroaniline hydrochloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of dyes and pigments.

    Biological Studies: Its derivatives are studied for their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-3-nitroaniline hydrochloride depends on its specific application. In medicinal chemistry, its biological activity may involve interaction with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-nitroaniline: Lacks the bromine substituent.

    5-Bromo-2-methylaniline: Lacks the nitro group.

    3-Nitroaniline: Lacks both the methyl and bromine substituents.

Uniqueness

5-Bromo-2-methyl-3-nitroaniline hydrochloride is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the aniline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

2205297-10-3

Molecular Formula

C7H8BrClN2O2

Molecular Weight

267.5

Purity

0

Origin of Product

United States

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